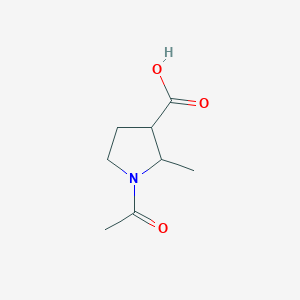
(((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further linked to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: The initial step involves the synthesis of the cyclobutyl ring with a trifluoromethyl substituent. This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydrazine moiety: The cyclobutyl intermediate is then reacted with hydrazine or its derivatives under controlled conditions to introduce the hydrazine group.
Formation of the hydrochloride salt: The final step involves the conversion of the hydrazine compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the hydrazine moiety.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl or hydrazine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety may yield azides, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the hydrazine moiety can participate in various biochemical reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-1-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine hydrochloride: Similar in structure but with an amine group instead of a hydrazine moiety.
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol: Contains a hydroxyl group instead of a hydrazine moiety.
Uniqueness
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride is unique due to the presence of both the trifluoromethyl and hydrazine groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H12ClF3N2 |
|---|---|
Molekulargewicht |
204.62 g/mol |
IUPAC-Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H11F3N2.ClH/c7-6(8,9)5-2-1-4(5)3-11-10;/h4-5,11H,1-3,10H2;1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
LMCBJTMICISQJN-UYXJWNHNSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]1CNN)C(F)(F)F.Cl |
Kanonische SMILES |
C1CC(C1CNN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
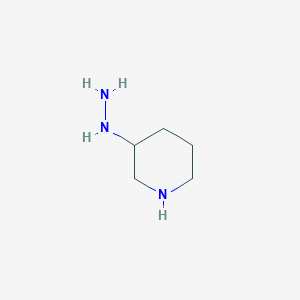
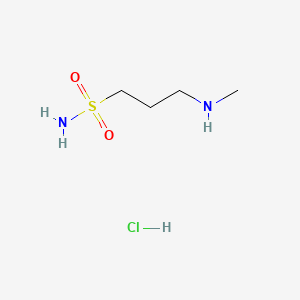
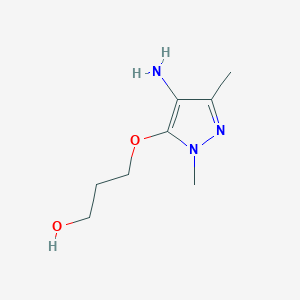
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)

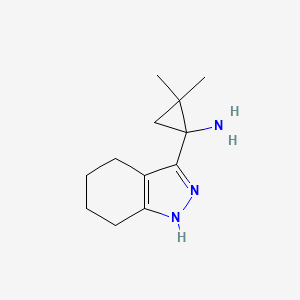

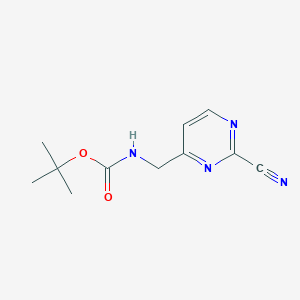

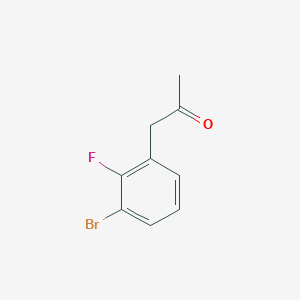
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
